Cas no 2172441-33-5 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(propan-2-yl)butanamido}propanoic acid)

2172441-33-5 structure
Productnaam:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(propan-2-yl)butanamido}propanoic acid
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(propan-2-yl)butanamido}propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(propan-2-yl)butanamido}propanoic acid
- EN300-1504217
- 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid
- 2172441-33-5
-
- Inchi: 1S/C26H32N2O5/c1-4-18(25(31)28(17(2)3)14-13-24(29)30)15-27-26(32)33-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23H,4,13-16H2,1-3H3,(H,27,32)(H,29,30)
- InChI-sleutel: PNHFWRFHMPRPCY-UHFFFAOYSA-N
- LACHT: O(C(NCC(CC)C(N(CCC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 452.23112213g/mol
- Monoisotopische massa: 452.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 11
- Complexiteit: 660
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 95.9Ų
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(propan-2-yl)butanamido}propanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1504217-0.25g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1504217-2500mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1504217-0.5g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1504217-50mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1504217-250mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1504217-0.1g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1504217-10.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1504217-1.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1504217-5000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1504217-100mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(propan-2-yl)butanamido}propanoic acid |
2172441-33-5 | 100mg |
$2963.0 | 2023-09-27 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(propan-2-yl)butanamido}propanoic acid Gerelateerde literatuur
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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